molecular formula C15H18N2O2S B2709420 {4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine CAS No. 728899-40-9

{4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine

Cat. No.: B2709420
CAS No.: 728899-40-9
M. Wt: 290.38
InChI Key: IULNVWCMNWGYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine is a chemical compound with the molecular formula C15H18N2O2S and a molecular weight of 290.38 g/mol . This compound is characterized by the presence of a hydrazine group attached to a phenyl ring, which is further substituted with a propan-2-yl group and a benzenesulfonyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine typically involves the reaction of 4-(propan-2-yl)benzenesulfonyl chloride with phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

{4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfonyl group may also interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • {4-[4-(Methyl)benzenesulfonyl]phenyl}hydrazine
  • {4-[4-(Ethyl)benzenesulfonyl]phenyl}hydrazine
  • {4-[4-(Butyl)benzenesulfonyl]phenyl}hydrazine

Uniqueness

{4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Properties

IUPAC Name

[4-(4-propan-2-ylphenyl)sulfonylphenyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-11(2)12-3-7-14(8-4-12)20(18,19)15-9-5-13(17-16)6-10-15/h3-11,17H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULNVWCMNWGYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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